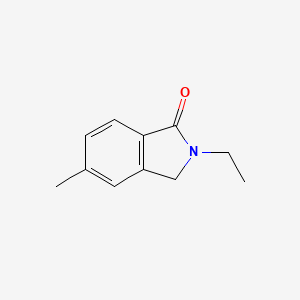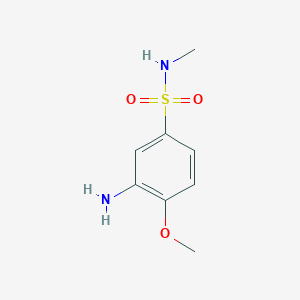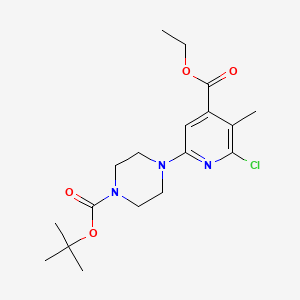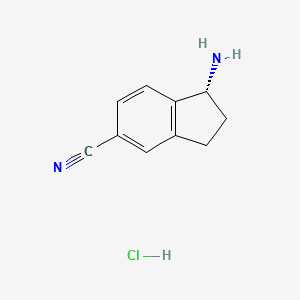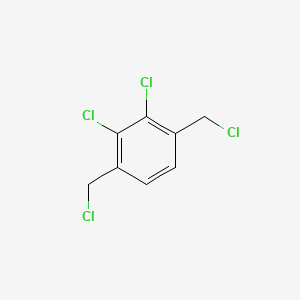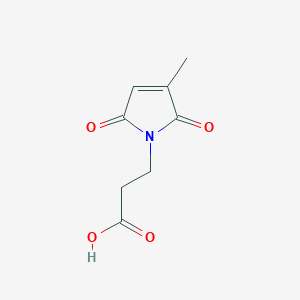
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with a methyl group and a carboxylic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-2,5-dioxopyrrol-1-ylmethanol and propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes to achieve higher yields and efficiency. The use of advanced purification techniques ensures the removal of impurities and the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce the compound to simpler forms.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biochemical studies to understand metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is employed in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It can interact with cellular receptors, influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
3-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 3-(2,5-dioxopyrrol-1-yl)propanoic acid and 3-(3-ethyl-2,5-dioxopyrrol-1-yl)propanoic acid.
Uniqueness: The presence of the methyl group at the 3-position of the pyrrole ring distinguishes this compound from its analogs, affecting its reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H9NO4 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
3-(3-methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-5-4-6(10)9(8(5)13)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
AVUBGZFAQGHELQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C1=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


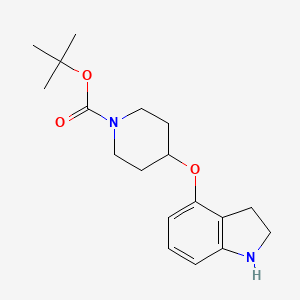
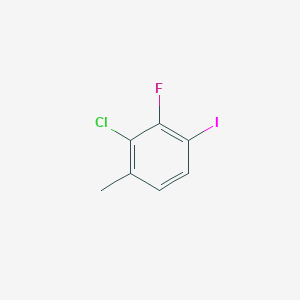
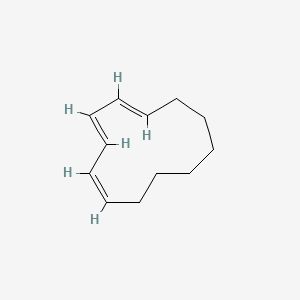
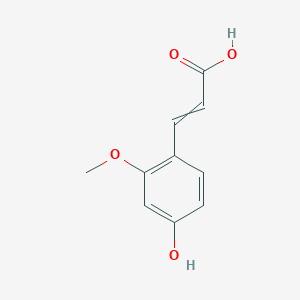
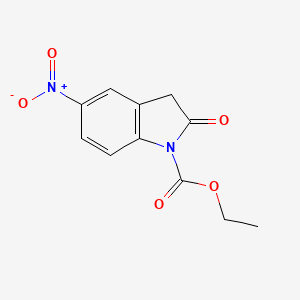
![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)
